Octahydroindolizine-1,2,8-triol

Golgi alpha-mannosidase II N-glycan processing glycoprotein biosynthesis

Octahydroindolizine-1,2,8-triol (CAS 72741-87-8, commonly referred to as swainsonine) is a polyhydroxylated indolizidine alkaloid with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol. The stereochemically defined bioactive form is (1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B8806068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindolizine-1,2,8-triol
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC(C2C(C(CN2C1)O)O)O
InChIInChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2
InChIKeyFXUAIOOAOAVCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindolizine-1,2,8-triol (Swainsonine) – Core Identity, Pharmacophore, and Procurement Baseline


Octahydroindolizine-1,2,8-triol (CAS 72741-87-8, commonly referred to as swainsonine) is a polyhydroxylated indolizidine alkaloid with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol [1]. The stereochemically defined bioactive form is (1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol [2]. It occurs naturally in plants of the genera Astragalus, Oxytropis, and Swainsona (Fabaceae) as well as in certain fungi including Metarhizium anisopliae and Rhizoctonia leguminicola [3]. Its defining biochemical signature is potent, competitive inhibition of Class II α-mannosidases—most notably Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase—making it an indispensable tool compound for studying N-linked glycoprotein processing, lysosomal storage disorders, and tumor metastasis pathways [4].

Why In-Class Indolizidine Alkaloids Cannot Substitute for Octahydroindolizine-1,2,8-triol in α-Mannosidase-Targeted Research


Although several indolizidine alkaloids (e.g., castanospermine, lentiginosine) and iminosugar mannosidase inhibitors (e.g., 1-deoxymannojirimycin, 1,4-dideoxy-1,4-imino-D-mannitol) share structural or functional similarities with octahydroindolizine-1,2,8-triol, they are not interchangeable [1]. Castanospermine preferentially inhibits glucosidases rather than mannosidases; lentiginosine targets amyloglucosidases and Hsp90 rather than Golgi α-mannosidase II; and even minor stereochemical alterations to the swainsonine scaffold—such as epimerization at C-8 or C-8a—can reduce or completely ablate inhibitory activity against lysosomal α-mannosidase [2]. The quantitative evidence below demonstrates that selecting this specific compound versus a close analog is a decision with measurable consequences for enzyme inhibition potency, target selectivity, and downstream functional readouts [3].

Octahydroindolizine-1,2,8-triol: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Golgi α-Mannosidase II Inhibition: Swainsonine vs. 1-Deoxymannojirimycin (DMJ) – A >100,000-Fold Potency Differential

Swainsonine inhibits Golgi α-mannosidase II (GMII)—the enzyme responsible for trimming Man₅GlcNAc₂ to Man₃GlcNAc₂ during N-glycan maturation—with sub-nanomolar affinity. In a direct comparator study using Drosophila GMII (dGMII) at pH 5.75, swainsonine exhibited a Ki of 3.0 nM and an IC₅₀ of 37 nM [1]. By contrast, 1-deoxymannojirimycin (DMJ), a commonly used alternative mannosidase inhibitor, inhibits the same enzyme with an IC₅₀ of 400 µM—a >10,000-fold difference in potency [2]. Furthermore, DMJ preferentially inhibits α-1,2-mannosidase (mannosidase I, IC₅₀ = 20 µM) rather than GMII (mannosidase II), meaning it blocks a different step in the N-glycan processing pathway [2]. This target-site divergence means DMJ cannot replicate the swainsonine-induced accumulation of hybrid-type N-glycans that is the hallmark of GMII inhibition.

Golgi alpha-mannosidase II N-glycan processing glycoprotein biosynthesis

Stereochemical Stringency: Swainsonine vs. Its Epimers – How Chirality Governs Bioactivity and Defines Procurement Specifications

The inhibitory activity of octahydroindolizine-1,2,8-triol against human lysosomal α-mannosidase is exquisitely sensitive to stereochemistry. A systematic structure-activity relationship study testing five synthetic epimers of swainsonine revealed that only the natural (1S,2R,8R,8aR) configuration yields potent inhibition: the 8a-epimer (Ki = 75 µM) and 8,8a-diepimer (Ki = 2 µM) retain measurable but dramatically reduced activity, while the 8-epimer, 1,8-diepimer, and 2,8a-diepimer exhibit no appreciable inhibition of any α-mannosidase [1]. In human fibroblast culture, only the 8a-epimer and 8,8a-diepimer induced storage of mannose-rich oligosaccharides—a functional readout of intracellular mannosidase blockade—whereas the other epimers were functionally inert [1]. Even the open-chain analogue 1,4-dideoxy-1,4-imino-D-mannitol (DIM), which retains the same relative hydroxyl configuration as swainsonine, is a substantially weaker inhibitor of lysosomal α-mannosidase (Ki = 13 µM, versus sub-nanomolar for swainsonine) [1]. This stereochemical stringency has direct procurement implications: sourcing the correct enantiomerically pure (1S,2R,8R,8aR) isomer is essential for reproducible experimental outcomes.

stereochemical purity structure-activity relationship lysosomal alpha-mannosidase

Target Selectivity Profiling: Swainsonine Distinguishes Between α-Mannosidase Isoforms Where Other Inhibitors Cannot

A foundational comparative enzymology study by Tulsiani et al. (1985) established that swainsonine differentially inhibits three distinct α-mannosidase isoforms: rat liver lysosomal α-D-mannosidase, rat liver Golgi mannosidase II, and jack bean (Canavalia ensiformis) α-D-mannosidase [1]. While swainsonine inhibits all three enzymes, the nature of inhibition differs fundamentally: (i) jack bean mannosidase inhibition is increased by preincubation and is largely irreversible; (ii) lysosomal mannosidase inhibition is competitive at ≤0.5 µM and largely reversible; (iii) Golgi mannosidase II exhibits intermediate reversibility with two binding modes—one rapid and irreversible, the other slower and reversible [1]. These differential binding kinetics are not replicated by simpler iminosugar inhibitors. For example, 1,4-dideoxy-1,4-imino-D-mannitol (DIM) inhibits Golgi mannosidase I (not II), while swainsonine selectively targets mannosidase II, enabling researchers to dissect the sequential N-glycan processing pathway with single-enzyme precision [2]. At the functional level, swainsonine at 0.1 µM reduces α-mannosidase activity in human lymphoblasts by approximately 60% within 3 days, while calystegines B₂ and C₁ at 100 µM paradoxically increase β-glucosidase activity 1.5- to 1.6-fold via a chaperone mechanism—demonstrating that in-plant co-occurring alkaloids produce opposite biochemical effects [3].

enzyme isoform selectivity jack bean alpha-mannosidase Golgi vs lysosomal mannosidase

Enzyme Class Selectivity: Swainsonine (α-Mannosidase) vs. Castanospermine (Glucosidase) – Defining the Procurement Choice by Target Class

Swainsonine and castanospermine are frequently discussed together as indolizidine alkaloid glycosidase inhibitors, yet they exhibit fundamentally divergent enzyme class selectivity. In a direct comparative study using highly purified corn root cell wall preparations, swainsonine specifically inhibited α-mannosidase activity with competitive kinetics, while castanospermine inhibited a broad spectrum of enzymes including β-glucosidase, β-GlcNAcase, and others [1]. When applied to intact 2-day-old corn seedlings, only castanospermine caused considerable changes in root growth and development; swainsonine was ineffective as a root elongation inhibitor, with castanospermine inhibiting dicot root elongation by 50% at 300 ppb (~1.6 µM) while swainsonine showed no effect at comparable concentrations [2]. In mammalian systems, castanospermine strongly and rapidly inhibited intestinal disaccharidases (sucrase, maltase, trehalase), whereas swainsonine had no effect on these enzymes—further confirming that the two indolizidine alkaloids occupy orthogonal target spaces [3]. This class-level selectivity makes swainsonine the required choice for studies of α-mannosidase-dependent processes, as castanospermine cannot substitute for mannosidase inhibition and will instead confound results through glucosidase blockade.

glycosidase inhibitor selectivity castanospermine cell wall enzymes

Functional Glycosylation Outcome: Swainsonine-Induced Hybrid-Type N-Glycans vs. Other Inhibitor-Induced Profiles

The functional consequence of swainsonine treatment—production of hybrid-type N-glycans (GlcNAc₂Man₅ instead of complex-type GlcNAc₂Man₃)—is a direct and unique result of Golgi α-mannosidase II inhibition that cannot be reproduced by inhibitors targeting other steps in the N-glycan processing pathway [1]. In rat liver, swainsonine administration decreases Golgi mannosidase II activity to 22% of control levels without altering other Golgi enzymes, confirming the specificity of the in vivo effect [2]. Kifunensine, which targets mannosidase I, produces Man₉GlcNAc₂ structures; 1-deoxymannojirimycin produces Man₈₋₉GlcNAc₂; castanospermine produces Glc₃Man₇₋₉GlcNAc₂. Only swainsonine yields the hybrid-type glycan signature that is the definitive experimental readout for mannosidase II blockade [3]. In cancer biology applications, this specific glycan alteration is mechanistically linked to reduced tumor cell metastasis, as demonstrated by swainsonine's ability to potentiate paclitaxel cytotoxicity in hepatocellular carcinoma in vivo—an effect not observed with mannosidase I inhibitors [4].

hybrid-type glycans N-glycan profiling glycoprotein processing blockade

L-Rhamnosidase Inhibition: L-Swainsonine Enantiomer vs. 8-epi-L-Swainsonine – A 670-Fold Enantiomer-Dependent Activity Gap

The L-enantiomer of swainsonine (L-SWN, (1R,2S,8S,8aS)-octahydroindolizine-1,2,8-triol) is a potent inhibitor of α-L-rhamnosidase (naringinase), an enzyme relevant to flavonoid deglycosylation and the food industry. A 2024 head-to-head study comparing L-SWN with its synthetic epimer 8-epi-L-SWN revealed that L-SWN inhibits α-L-rhamnosidase with an IC₅₀ of 0.13 µM, whereas 8-epi-L-SWN shows only moderate inhibition (IC₅₀ = 87 µM)—a 670-fold difference [1]. Furthermore, (6R)-C-methyl-L-swainsonine exhibits enhanced potency (Ki = 0.032 µM vs. Ki = 0.45 µM for unmodified L-SWN against naringinase), demonstrating that even within the swainsonine scaffold, specific substitution patterns can tune activity by an order of magnitude [2]. These differences highlight that both enantiomeric form and substitution pattern must be specified at procurement to ensure experimental relevance.

L-rhamnosidase naringinase enantiomer-specific activity

Octahydroindolizine-1,2,8-triol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


N-Glycan Processing Pathway Dissection and Glycoprotein Biosynthesis Studies

When experimental protocols require selective blockade of Golgi α-mannosidase II to accumulate hybrid-type N-glycans (GlcNAc₂Man₅), swainsonine is the only small-molecule tool that achieves this specific processing arrest. As demonstrated by Tulsiani et al., swainsonine reduces GMII activity to 22% of control in rat liver without affecting other Golgi enzymes [1]. Alternative inhibitors (kifunensine, DMJ, castanospermine) produce structurally distinct glycan profiles that confound downstream analysis. Procurement specification must require the (1S,2R,8R,8aR) stereoisomer with ≥98% purity, as even minor epimer contamination introduces inactive species [2].

Lysosomal Storage Disease Modeling and α-Mannosidosis Research

Swainsonine at 0.1 µM reduces lysosomal α-mannosidase activity by ~60% in human lymphoblast cultures within 3 days, faithfully recapitulating the biochemical phenotype of genetic α-mannosidosis [1]. This model is uniquely dependent on swainsonine's reversible inhibition of lysosomal α-mannosidase (IC₅₀ = 0.02 µM), a property not shared by castanospermine or calystegines, which target different glycosidases [1]. The demonstrated reversibility of lysosomal inhibition (unlike the largely irreversible jack bean enzyme inhibition) makes swainsonine the preferred tool for washout/recovery experimental designs [2].

Cancer Metastasis and Tumor Glycobiology Studies

Swainsonine's ability to alter tumor cell surface N-glycosylation—specifically by generating hybrid-type glycans through GMII inhibition—has been linked to reduced metastatic potential and enhanced sensitivity to chemotherapeutic agents including paclitaxel in hepatocellular carcinoma models [1]. This application exploits swainsonine's unique α-mannosidase II selectivity (Ki = 3 nM), which cannot be replicated by the clinically used mannosidase I inhibitor kifunensine or the broad-spectrum glucosidase inhibitor castanospermine. Procurement for in vivo studies should specify the free base form, with solubility in PBS (≥0.25 mg/mL) to facilitate intravenous administration [2].

Flavonoid Glycoside Processing and Naringinase Inhibition Studies

For research on α-L-rhamnosidase-dependent flavonoid deglycosylation, the L-enantiomer of swainsonine (L-SWN) serves as a potent probe (IC₅₀ = 0.13 µM), while the enantiomeric D-SWN (the natural mannosidase inhibitor) is inactive against this target [1]. The 670-fold potency gap between L-SWN and its 8-epimer (IC₅₀ = 87 µM) underscores the necessity of specifying the correct enantiomer at procurement. Investigators seeking enhanced potency may alternatively procure (6R)-C-methyl-L-swainsonine (Ki = 0.032 µM), which offers a 14-fold improvement over the parent L-SWN scaffold [2].

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